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molecular formula C5H8N2O2 B3819353 1,1-cyclopropanedicarboxamide CAS No. 5813-85-4

1,1-cyclopropanedicarboxamide

Cat. No. B3819353
M. Wt: 128.13 g/mol
InChI Key: FEHLGOYZDFFMND-UHFFFAOYSA-N
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Patent
US08178532B2

Procedure details

N-(4-{[2-amino-6,7-bis(methyloxy)quinolin-4-yl]oxy}-3-fluorophenyl)-N′-fluorophenyl)cyclopropane-1,1-dicarboxamide was synthesized from 4-(4-amino-2-fluoro-phenoxy)-6,7-dimethoxy-quinolin-2-ylamine in a similar manner as N-(4-{[6,7-bis(methyloxy)-2-(methylthio)quinolin-4-yl]oxy}-3-fluorophenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. It was purified by preparatory HPLC using ammonium acetate and isolated as a white solid (4.0% yield). 1H NMR (DMSO-d6) δ 10.34 (s, 1H), 9.95 (s, 1H), 7.82 (d, 1H), 7.58 (m, 2H), 7.44 (d, 1H), 7.33 (t, 1H), 7.25 (s, 1H), 7.09 (t, 2H), 7.07 (s, 1H), 6.17 (br s, 2H), 5.66 (s, 1H), 3.79 (s, 3H), 3.77 (s, 3H), 1.40 (d, 4H). LCMS: m/z 535 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-{[6,7-bis(methyloxy)-2-(methylthio)quinolin-4-yl]oxy}-3-fluorophenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
4%

Identifiers

REACTION_CXSMILES
NC1C=CC(OC2C3C(=CC(OC)=C(OC)C=3)N=C(N)C=2)=C(F)C=1.COC1C=C2C(=CC=1OC)N=C(SC)C=C2OC1C=CC([NH:48][C:49]([C:51]2([C:54]([NH:56]C3C=CC(F)=CC=3)=[O:55])[CH2:53][CH2:52]2)=[O:50])=CC=1F>>[C:51]1([C:54]([NH2:56])=[O:55])([C:49]([NH2:48])=[O:50])[CH2:53][CH2:52]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(OC2=CC(=NC3=CC(=C(C=C23)OC)OC)N)C=C1)F
Name
N-(4-{[6,7-bis(methyloxy)-2-(methylthio)quinolin-4-yl]oxy}-3-fluorophenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC(=NC2=CC1OC)SC)OC1=C(C=C(C=C1)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was purified by preparatory HPLC

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)(C(=O)N)C(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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